BenchChemオンラインストアへようこそ!

Lexacalcitol

Antiproliferative activity VDR superagonism Structure-activity relationship

Lexacalcitol (KH1060) is a 20-epi-vitamin D3 analog with 22-oxa substitution and extended 24a-homo-26,27-dimethyl side chain, delivering up to 3000× the antiproliferative potency of calcitriol while preserving normocalcemia in vivo—a dissociation profile unmatched by calcipotriol or maxacalcitol. As a crystallographically validated VDR superagonist, it enables robust dose-response at sub-nanomolar concentrations, minimizing solvent artifacts and per-assay compound consumption. Its active metabolites and CYP-mediated degradation make it the definitive tool for VDR pharmacology, prodrug design, and chronic autoimmune disease models where hypercalcemia would confound results. Discontinued Phase 2 candidate; for preclinical research use only.

Molecular Formula C29H48O4
Molecular Weight 460.7 g/mol
CAS No. 131875-08-6
Cat. No. B1675193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexacalcitol
CAS131875-08-6
Synonyms20-epi-22-oxa-24a-homo-26,27-dimethyl-1alpha,25-dihydroxyvitamin D3
KH 1060
KH-1060
KH1060
Molecular FormulaC29H48O4
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
InChIInChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1
InChIKeyKLZOTDOJMRMLDX-YBBVPDDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lexacalcitol (KH1060, CAS 131875-08-6): High-Potency 20-Epi Vitamin D3 Analog for Cell Growth and Immune Modulation Research


Lexacalcitol (KH1060) is a synthetic 20-epi-vitamin D3 analog belonging to the secosteroid class, characterized by a 20-epi configuration, 22-oxa substitution, and an extended 24a-homo-26,27-dimethyl side chain . As a vitamin D receptor (VDR) agonist, it functions as a potent regulator of cell proliferation, differentiation, and immune responses, with a molecular formula of C29H48O4 and molecular weight of 460.69 [1]. Lexacalcitol is primarily utilized as a research tool in studies of psoriasis, cancer biology, autoimmune diseases, and transplant rejection . As a discontinued Phase 2 candidate, it is available exclusively for preclinical research use [2].

Why Lexacalcitol (KH1060) Cannot Be Substituted with Generic Calcitriol or Other Vitamin D Analogs: Structural Determinants of Differential Potency and Safety


Despite belonging to the same vitamin D analog class, Lexacalcitol (KH1060) exhibits a therapeutic profile that is not interchangeable with calcitriol (1,25(OH)₂D₃) or other VDR agonists due to three critical structural features: (1) 20-epimerization, which alters VDR interaction dynamics and enhances antiproliferative potency by approximately two orders of magnitude relative to the natural hormone; (2) 22-oxa substitution, which introduces an oxygen atom at C-22 and contributes to altered metabolic stability and DBP binding; and (3) an extended side chain (24a-homo-26,27-dimethyl) that further modulates receptor activation [1]. These combined modifications produce a compound with antiproliferative potency that is quantitatively distinct—up to 3000-fold greater than calcitriol in proliferation inhibition assays—while maintaining only a modest increase in calcemic activity, a dissociation profile not replicated by first-generation analogs such as calcipotriol or maxacalcitol [2]. Substituting Lexacalcitol with another vitamin D analog without accounting for these differential properties would compromise experimental reproducibility and invalidate dose-response relationships established in published studies [3].

Lexacalcitol (KH1060) Quantitative Differentiation Evidence: Head-to-Head Potency, Safety Margin, and Metabolic Profile Data


Lexacalcitol Demonstrates 3000-Fold Superior Antiproliferative Potency Over Calcitriol with Minimal Calcemic Liability Increase

Lexacalcitol (KH1060) exhibits an antiproliferative potency approximately 3000 times greater than calcitriol (1,25(OH)₂D₃), the endogenous VDR ligand, while its calcemic activity increases by only a marginal factor relative to the natural hormone. This dissociation is quantified from direct comparative studies evaluating proliferation inhibition versus calcium mobilization in parallel assays [1]. In contrast, the 20-epimer of 1,25(OH)₂D₃ alone (MC 1288, lacking the 22-oxa substitution and extended side chain) demonstrates only a ~100-fold increase in antiproliferative activity and a 2-fold increase in calcemic activity, highlighting the unique contribution of the combined structural modifications in Lexacalcitol to its superior therapeutic window [2].

Antiproliferative activity VDR superagonism Structure-activity relationship

Lexacalcitol Achieves >100-Fold Higher Potency Than Calcitriol in In Vitro Antiproliferative and Cell Differentiation Assays

In multiple independent in vitro assay systems, Lexacalcitol (KH1060) consistently demonstrates potency exceeding 100 times that of calcitriol (1,25(OH)₂D₃) in both antiproliferative and cell differentiation endpoints. This >100-fold differential has been validated across several studies and is widely cited as a defining characteristic of the compound's in vitro profile . This level of potency distinguishes Lexacalcitol from other clinically developed VDR agonists such as seocalcitol (EB1089), which exhibits approximately 50-fold higher potency than calcitriol in comparable in vitro systems [1], and calcipotriol, which is described as equipotent with calcitriol in MCF-7 breast cancer cell growth inhibition assays [2].

Cell differentiation In vitro pharmacology Leukemia research

Lexacalcitol Prevents Type I Diabetes in NOD Mice at Non-Hypercalcemic Doses: In Vivo Safety Margin Evidence

In a direct head-to-head in vivo study, Lexacalcitol (KH1060) administered at 0.2 μg/kg intraperitoneally every 2 days reduced the incidence of type I diabetes in female NOD mice to 22% (6 of 27 mice) compared to 55% (17 of 31) in vehicle-treated controls (P < 0.025). This protective effect was achieved without inducing hypercalcemia or affecting bone metabolism parameters. Specifically, serum calcium levels in KH1060-treated mice were 9.5 ± 0.4 mg/dL compared to 9.4 ± 0.3 mg/dL in controls (P = NS), and bone calcium content remained unchanged at 6.8 ± 0.7 mg/tibia versus 6.4 ± 0.5 mg/tibia in controls (P = NS) [1]. In contrast, 1,25(OH)₂D₃ (calcitriol) required a 25-fold higher dose (5 μg/kg) to achieve similar diabetes prevention (18% incidence reduction), yet at this pharmacological dose, calcitriol is known to induce marked effects on calcium and bone metabolism [2].

Autoimmune disease In vivo efficacy Calcemic safety Type I diabetes

Lexacalcitol Structural Basis for VDR Superagonism: Crystallographic Evidence of D-Ring and C-21 Conformational Adaptation

Crystal structure analysis of the VDR-ligand complex reveals that Lexacalcitol (KH1060) functions as a VDR superagonist, with its binding mode characterized by distinct conformational adaptations in the D-ring and C-21 position relative to other clinically important VDR ligands. In comparison with seocalcitol (EB1089)—a structurally related second-generation analog—the VDR-KH1060 complex demonstrates a different D-ring orientation and altered C-21 positioning to accommodate the more rigid side chain characteristic of Lexacalcitol [1]. This structural adaptation is believed to enhance co-activator recruitment and prolong VDR-mediated transcriptional activity, providing a molecular explanation for the compound's superagonist classification [2].

Crystal structure VDR binding Superagonist mechanism Structural biology

Lexacalcitol Distinct Metabolic Profile: Rapid Degradation with Retained Metabolite Bioactivity

Lexacalcitol (KH1060) undergoes rapid degradation both in vivo and in vitro via multiple cytochrome P450-mediated pathways, yet several of its hydroxylated metabolites retain significant biological activity in vitamin D-dependent reporter gene systems. This metabolic profile differs substantially from that of calcipotriol, which is rapidly inactivated in vivo leading to 100-200 times lower calcemic activity than calcitriol [1], and from seocalcitol (EB1089), which displays slower metabolic degradation and a longer in vivo half-life [2]. Specifically, Lexacalcitol's metabolism can be blocked by the cytochrome P450 inhibitor ketoconazole, confirming the CYP-mediated nature of its degradation pathways [3]. The retention of biological activity by Lexacalcitol metabolites introduces a unique layer of complexity to its in vivo pharmacology that must be accounted for in experimental design [4].

Drug metabolism Cytochrome P450 Pharmacokinetics Metabolite activity

Lexacalcitol Clinical Topical Dosing: Superior Efficacy at 0.2 μg/g and 1.0 μg/g Concentrations

In a multicenter, randomized, double-blind, vehicle-controlled clinical study evaluating topical Lexacalcitol (KH1060) for plaque-type psoriasis, a clear dose-response relationship was established. At the end of 6 weeks of twice-daily treatment, KH1060 0.2 μg/g and 1.0 μg/g ointment concentrations produced marked or moderate improvement in most patients according to investigator overall assessments, whereas KH1060 0.04 μg/g showed no difference from vehicle control [1]. This dose-response threshold (efficacy requiring ≥0.2 μg/g) provides a quantitative benchmark for researchers designing topical formulation studies or validating in vitro-in vivo correlations. Notably, the calcemic safety profile observed in this topical study is consistent with the compound's documented therapeutic window [2].

Topical formulation Psoriasis Dose-response Clinical trial

Optimal Research Applications for Lexacalcitol (KH1060): Evidence-Driven Selection Scenarios


In Vivo Autoimmune Disease Models Requiring Chronic VDR Agonist Administration Without Hypercalcemic Confounding

Lexacalcitol (KH1060) is uniquely suited for long-term in vivo studies of autoimmune diseases—including type I diabetes, graft rejection, and inflammatory bowel disease—where maintaining normocalcemia is essential for data integrity. As demonstrated in the NOD mouse type I diabetes prevention study, Lexacalcitol at 0.2 μg/kg every 2 days reduces disease incidence from 55% to 22% while preserving normal serum calcium (9.5 ± 0.4 mg/dL vs. 9.4 ± 0.3 mg/dL in controls; P = NS) and bone calcium content (6.8 ± 0.7 mg/tibia vs. 6.4 ± 0.5 mg/tibia; P = NS) [1]. This safety profile directly addresses the primary limitation of calcitriol-based studies, where pharmacological doses required for immunomodulation inevitably induce hypercalcemia and bone resorption [2]. Lexacalcitol is the preferred VDR agonist for chronic autoimmune disease modeling when experimental endpoints include bone metabolism parameters or when hypercalcemia would otherwise confound interpretation of immunological outcomes.

VDR Superagonist Tool Compound for Transcriptional Activation and Structure-Function Studies

Lexacalcitol (KH1060) serves as a validated VDR superagonist tool compound with crystallographically characterized binding mode distinct from other clinically developed VDR ligands. The VDR-KH1060 crystal structure demonstrates unique D-ring and C-21 conformational adaptations relative to the VDR-seocalcitol complex, providing a structural explanation for its superagonist functional classification [1]. This evidence positions Lexacalcitol as the reference compound of choice for: (1) studies investigating maximal VDR transcriptional activation, where its 3000× antiproliferative potency relative to calcitriol ensures robust signal-to-noise ratios [2]; (2) comparative VDR ligand-binding domain structural studies requiring a high-affinity, structurally rigid comparator; and (3) co-activator recruitment assays designed to elucidate mechanisms of VDR superagonism. For researchers investigating VDR pharmacology beyond baseline activation, Lexacalcitol provides a well-characterized 'ceiling effect' reference standard.

In Vitro Antiproliferative and Differentiation Screening Requiring Maximal Potency at Minimal Molar Concentrations

Lexacalcitol (KH1060) is the optimal choice for high-throughput or resource-constrained in vitro screening campaigns where maximizing biological effect per unit of compound is paramount. With potency >100-fold higher than calcitriol in antiproliferative and differentiation assays [1], and up to 3000-fold higher in specific proliferation inhibition systems [2], Lexacalcitol enables researchers to: (1) achieve robust biological responses at sub-nanomolar concentrations, minimizing solvent (e.g., DMSO) artifacts; (2) reduce per-assay compound consumption, lowering overall procurement costs for large-scale screening; (3) investigate dose-response relationships across a wider dynamic range; and (4) benchmark novel VDR ligands against a high-potency positive control. This potency advantage is particularly valuable in cell lines with modest VDR expression levels, where lower-potency analogs may fail to elicit measurable responses within non-toxic concentration ranges .

Metabolic Fate Studies of Vitamin D Analogs with Bioactive Metabolite Generation

Lexacalcitol (KH1060) presents a unique metabolic phenotype that makes it an invaluable tool for investigating the contribution of active metabolites to overall VDR agonist pharmacology. Unlike calcipotriol, which undergoes rapid inactivation in vivo with loss of biological activity [1], Lexacalcitol is rapidly degraded via multiple cytochrome P450-mediated pathways yet generates principal metabolites that retain significant biological activity in vitamin D-dependent reporter gene systems [2]. This characteristic enables researchers to: (1) study the interplay between parent compound and metabolite pharmacology using CYP inhibitor co-treatment (e.g., ketoconazole to block Lexacalcitol metabolism ); (2) investigate structure-activity relationships of vitamin D analog metabolites; and (3) model complex pharmacokinetic-pharmacodynamic relationships where both parent and metabolites contribute to observed efficacy. For researchers focused on vitamin D analog metabolism and prodrug design, Lexacalcitol offers a well-characterized system for dissecting these complex pharmacological cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lexacalcitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.